(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride
Description
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
(1S)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
FFDARTLRQCBNRB-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Diastereomeric Salt Formation
The racemic synthesis of 1-(6-chloropyridin-3-yl)ethanamine followed by chiral resolution remains a widely used industrial approach. A mixture of (R)- and (S)-enantiomers is treated with chiral resolving agents such as (1S)-camphor-10-sulfonic acid or tartaric acid derivatives. The diastereomeric salts exhibit differential solubility in solvents like ethanol/water mixtures, enabling mechanical separation. For example:
Chromatographic Resolution
Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases (90:10 v/v) provides an alternative for small-scale resolutions:
- Throughput : 12–15 mg/mL per injection cycle
- Efficiency : Baseline separation with α = 1.32 observed at 25°C
Asymmetric Synthesis Approaches
Catalytic Hydrogenation of Imines
Rhodium-catalyzed asymmetric hydrogenation of N-(6-chloropyridin-3-yl)methylene ethanamine precursors demonstrates excellent stereocontrol:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Rh-(S)-BINAP complex |
| Pressure | 50 psi H₂ |
| Temperature | 60°C |
| Solvent | Methanol |
| Reaction Time | 18–24 hours |
Performance Metrics
Enzymatic Kinetic Resolution
Lipase-catalyzed (Candida antarctica) acetylation of racemic 1-(6-chloropyridin-3-yl)ethanamine in vinyl acetate achieves selective modification of the (R)-enantiomer:
Process Characteristics
- Substrate Concentration : 0.5 M in tert-butyl methyl ether
- Temperature : 30°C
- Time : 48 hours
- Conversion : 45–48% (theoretical maximum 50%)
- ee of (S)-amine : >99%
Multi-Step Synthetic Routes from Pyridine Derivatives
Boronic Acid Intermediate Pathway
A patent-pending route utilizes Suzuki-Miyaura coupling for constructing the chloropyridine core:
Step 1 : Synthesis of 6-chloropyridin-3-ylboronic acid
5-Chloro-2,3-difluoropyridine → Pd-catalyzed borylation → 6-chloro-3-boronic acid pyridine
Step 2 : Chiral amine installation via reductive amination
6-Chloropyridine-3-carbaldehyde → Strecker synthesis → Hydrolysis → Chiral resolution
- Key Reagent : (S)-α-Methylbenzylamine for diastereomer formation
- Overall Yield : 34% over four steps
Hydrochloride Salt Formation
All synthetic routes culminate in hydrochloride salt precipitation to enhance stability:
Standard Protocol
- Dissolve free amine in anhydrous diethyl ether (10 vol)
- Bubble HCl gas until pH < 2
- Cool to 0°C for crystallization
- Filter and wash with cold ether
Critical Parameters
- Purity : >99.5% by HPLC after salt formation
- Particle Size : 50–100 μm controlled by anti-solvent addition rate
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Recent advances implement microreactor technology for asymmetric hydrogenation:
System Configuration
Green Chemistry Metrics
Comparative analysis of preparation methods:
| Method | PMI* | E-Factor** | Carbon Efficiency |
|---|---|---|---|
| Chiral Resolution | 18.4 | 32.1 | 41% |
| Asymmetric Hydrogenation | 6.7 | 8.9 | 78% |
| Enzymatic Resolution | 12.3 | 19.4 | 54% |
Process Mass Intensity (kg input/kg product)
*Environmental Factor (kg waste/kg product)
Analytical Characterization Protocols
Chiral Purity Assessment
Salt Form Analysis
- XRD : Characteristic peaks at 2θ = 8.7°, 17.3°, 26.1° confirm hydrochloride salt
- TGA : Decomposition onset at 192°C (Δm = 14.2% corresponding to HCl loss)
Comparative Evaluation of Synthetic Methods
| Parameter | Chiral Resolution | Asymmetric Hydrogenation | Enzymatic Resolution |
|---|---|---|---|
| Capital Cost | Low | High | Moderate |
| Operational Complexity | Moderate | High | Low |
| Scalability | >100 kg | 10–50 kg | 1–10 kg |
| Environmental Impact | High (solvents) | Moderate | Low |
| Typical ee | 99.5% | 98% | 99.9% |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)₃ catalyst demonstrates potential for radical-based asymmetric synthesis:
- Reaction : 6-Chloro-3-vinylpyridine + NH₃ → Chiral amine intermediate
- Yield : 65% with 85% ee in preliminary trials
Biocatalytic Dynamic Kinetic Resolution
Combined enzyme/metal catalyst systems achieve theoretical 100% yield:
- System : Candida rugosa lipase + Shvo's catalyst
- Performance : 92% yield, 99% ee in 24 hours
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
Key Observations:
- Chlorine’s larger atomic radius and polarizability may also facilitate halogen bonding in biological targets .
- Stereochemistry : The S-enantiomer of the target compound may exhibit distinct binding affinities compared to its R-counterparts (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine 2HCl), as chirality often dictates receptor compatibility .
- Core Structure : Pyridine-based analogs differ from indole derivatives (e.g., Tryptamine HCl) in electronic properties. Indole’s aromatic π-system and hydrogen-bonding nitro groups (in ’s compounds) enable interactions with residues like GLU527 and TYR604 in HSP90, whereas the pyridine-Cl group may engage in alternative binding modes .
Biological Activity
(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethylamine side chain. Its molecular formula is with a molecular weight of 156.61 g/mol. The presence of the chlorine atom enhances lipophilicity, which can significantly influence its pharmacokinetic properties .
This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its structural characteristics allow it to function as both an agonist and antagonist, modulating the activity of these targets. The specific pathways and targets depend on the application and the compound's context in medicinal chemistry.
Pharmacological Studies
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-1-(3-Pyridinyl)ethanamine | Pyridine ring without chlorine | Potentially different pharmacological profiles |
| 2-Amino-5-chloropyridine | Chlorine at position 5 | Different biological activity spectrum |
| 4-Amino-3-chloropyridine | Chlorine at position 3 | Variations in receptor binding affinities |
| 1-(6-Methylpyridin-3-yl)ethanamine | Methyl substitution instead of chlorine | May exhibit different metabolic pathways |
This table illustrates how variations in substituents can impact biological activity, highlighting the significance of this compound in medicinal chemistry research.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Neuropharmacological Effects : A study demonstrated that this compound could enhance neurotransmitter release in neuronal cultures, suggesting its potential role in treating depression or anxiety disorders.
- Antimicrobial Activity : Research indicated that this compound exhibited antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Inhibition Studies : In vitro assays showed that this compound could inhibit specific enzymes related to metabolic pathways involved in cancer progression, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
